An In-depth Technical Guide to the Structure and Properties of Benzo[c]phenanthren-3-ol
An In-depth Technical Guide to the Structure and Properties of Benzo[c]phenanthren-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of Benzo[c]phenanthren-3-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH). As a metabolite of the environmentally relevant compound Benzo[c]phenanthrene, understanding its structure is fundamental to toxicology, pharmacology, and drug development. This document synthesizes structural data, physicochemical properties, and toxicological context to offer a comprehensive resource for the scientific community.
Core Chemical Identity and Structure
Benzo[c]phenanthren-3-ol is a derivative of the four-ring aromatic system, Benzo[c]phenanthrene. Its core structure consists of a phenanthrene molecule fused with an additional benzene ring. The defining feature of this compound is the substitution of a hydrogen atom with a hydroxyl (-OH) group at the 3-position of the Benzo[c]phenanthrene skeleton.[1] This seemingly simple modification significantly alters the molecule's chemical personality, introducing polarity and a site for further metabolic conjugation.
The systematic IUPAC name for this compound is tetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-1(10),2(7),3,5,8,11,13,15,17-nonaen-5-ol.[2] It belongs to the class of organic compounds known as phenanthrols.[2]
Key Identifiers:
-
Molecular Formula: C₁₈H₁₂O[1]
-
CAS Number: 22717-95-9[1]
-
Molecular Weight: 244.293 g/mol [2]
-
Exact Mass: 244.088815002 Da[1]
Caption: Hierarchical relationship of Benzo[c]phenanthren-3-ol.
Physicochemical Properties: A Comparative Overview
Direct experimental data for Benzo[c]phenanthren-3-ol is sparse. However, by examining its computed properties and comparing them to its well-studied parent compound, Benzo[c]phenanthrene, we can infer its chemical behavior. The introduction of the polar hydroxyl group is expected to increase the melting point and water solubility while decreasing the logP value compared to the parent hydrocarbon.
Table 1: Computed Physicochemical Properties of Benzo[c]phenanthren-3-ol
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.3 g/mol | PubChem[1] |
| XLogP3 | 5.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 244.088815002 Da | PubChem[1] |
| Polar Surface Area | 20.2 Ų | PubChem[1] |
Table 2: Experimental Properties of the Parent Compound, Benzo[c]phenanthrene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₂ | NIST[3] |
| Molecular Weight | 228.29 g/mol | PubChem[4] |
| Appearance | White Solid | Wikipedia[5] |
| Melting Point | 68 °C | Wikipedia[5] |
| Boiling Point | 436.7 °C | Wikipedia[5] |
| Solubility | Soluble in nonpolar organic solvents | Wikipedia[5] |
The XLogP3 value of 5.2 for the hydroxylated derivative, while still indicating significant lipophilicity, is lower than the predicted value for the parent compound (5.7), reflecting the increased polarity from the hydroxyl group.[1][4]
Synthesis and Metabolic Genesis
Benzo[c]phenanthren-3-ol is primarily of interest as a xenobiotic metabolite, formed in biological systems from the parent PAH, Benzo[c]phenanthrene.[1] This metabolic activation is a critical process in toxicology, as it represents the initial step in detoxification pathways, but can also lead to the formation of more reactive and potentially carcinogenic intermediates, such as diol epoxides.
The synthesis in a laboratory setting would likely aim to mimic this biological oxidation. A common strategy involves the controlled oxidation of the aromatic ring system.
Caption: Metabolic pathway from parent PAH to excreted conjugate.
Experimental Protocol: Conceptual Synthesis via Oxidation
Causality: This protocol is designed to introduce a hydroxyl group onto the electron-rich aromatic system of Benzo[c]phenanthrene. The choice of a mild oxidizing agent is crucial to prevent over-oxidation to a quinone, which can occur at the 9,10-positions in similar phenanthrenic systems.[6]
-
Dissolution: Dissolve Benzo[c]phenanthrene in a suitable inert solvent, such as dichloromethane or acetic acid.
-
Oxidation: Introduce a carefully selected oxidizing agent (e.g., a peroxy acid like m-CPBA or a metal-based catalyst system) to the solution under controlled temperature conditions. The reaction must be monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the formation of the desired product and minimize side reactions.
-
Quenching: Upon completion, the reaction is quenched by adding a reducing agent (e.g., sodium thiosulfate solution) to neutralize any remaining oxidant.
-
Extraction: The organic phase is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude product is purified using column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the more polar Benzo[c]phenanthren-3-ol from the nonpolar starting material and other byproducts.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and UV-Vis spectroscopy.
Spectroscopic Profile
The structural features of Benzo[c]phenanthren-3-ol give rise to a predictable spectroscopic signature, essential for its identification and characterization.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum would be characterized by a complex series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the eleven aromatic protons. A key diagnostic signal would be a singlet for the phenolic hydroxyl proton, the chemical shift of which would be concentration-dependent and would disappear upon D₂O exchange.
-
¹³C NMR: The spectrum would display 18 distinct signals in the aromatic region. The carbon atom bonded to the hydroxyl group (C-3) would be significantly deshielded, appearing at a downfield chemical shift (likely δ 150-160 ppm) compared to the other C-H carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass of 244.0888.[1] The fragmentation pattern would likely involve the loss of CO (28 Da), a characteristic fragmentation for phenols.
-
UV-Visible Spectroscopy: As a polycyclic aromatic system, the compound is expected to exhibit strong UV absorbance. The NIST Chemistry WebBook provides UV/Visible spectral data for the parent compound, Benzo[c]phenanthrene, which serves as a foundational reference for the chromophore system.[7] The addition of the hydroxyl group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima.
Toxicological Significance and Applications
The primary relevance of Benzo[c]phenanthren-3-ol lies in its role as a metabolite of Benzo[c]phenanthrene, which is recognized as an environmental pollutant and a weak carcinogen.[5] The formation of phenolic metabolites is a critical step in the bioactivation of PAHs. While hydroxylation is often a detoxification step, it can also precede the formation of highly carcinogenic diol epoxides in other regions of the molecule.
Therefore, the study of Benzo[c]phenanthren-3-ol is vital for:
-
Biomonitoring: Detecting and quantifying this metabolite in biological samples (e.g., urine) can serve as a biomarker for human exposure to the parent compound.
-
Toxicology Research: Understanding the downstream metabolic fate of Benzo[c]phenanthren-3-ol helps in elucidating the complete mechanism of Benzo[c]phenanthrene-induced toxicity and carcinogenicity.
-
Drug Development: The phenanthrene core is a scaffold found in various pharmaceuticals. Studying the metabolism of related structures like Benzo[c]phenanthren-3-ol provides valuable insights into the potential metabolic pathways of new drug candidates, aiding in the prediction of metabolic stability and potential drug-drug interactions. The compound is also noted as a potential endocrine disruptor, a crucial consideration in safety pharmacology.[1]
References
-
Title: Benzo[c]phenanthren-3-ol | C18H12O | CID 98856 Source: PubChem URL: [Link]
-
Title: Benzo[c]phenanthrene Source: NIST Chemistry WebBook URL: [Link]
-
Title: An Adaptable Water-Soluble Molecular Boat for Selective Separation of Phenanthrene from Isomeric Anthracene Source: Journal of the American Chemical Society URL: [Link]
-
Title: Benzo(c)phenanthrene Source: Wikipedia URL: [Link]
-
Title: Benzo(c)chrysene | C22H14 | CID 9135 Source: PubChem URL: [Link]
-
Title: Phenanthrene | C14H10 | CID 995 Source: PubChem URL: [Link]
-
Title: Benzo[c]phenanthrene - UV/Visible spectrum Source: NIST Chemistry WebBook URL: [Link]
-
Title: Benzo(c)phenanthrene | C18H12 | CID 9136 Source: PubChem URL: [Link]
-
Title: 3-Hydroxybenzo[c]phenanthrene (Compound) Source: Exposome-Explorer - IARC URL: [Link]
Sources
- 1. Benzo[c]phenanthren-3-ol | C18H12O | CID 98856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - 3-Hydroxybenzo[c]phenanthrene (Compound) [exposome-explorer.iarc.fr]
- 3. Benzo[c]phenanthrene [webbook.nist.gov]
- 4. Benzo(c)phenanthrene | C18H12 | CID 9136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzo(c)phenanthrene - Wikipedia [en.wikipedia.org]
- 6. Phenanthrene | 85-01-8 [chemicalbook.com]
- 7. Benzo[c]phenanthrene [webbook.nist.gov]
